3-苯氧基苯甲腈

描述

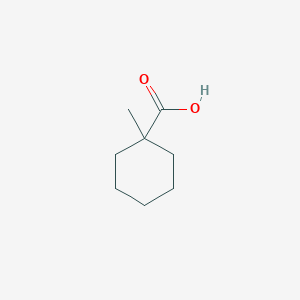

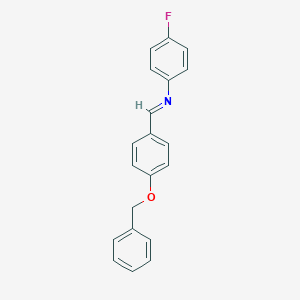

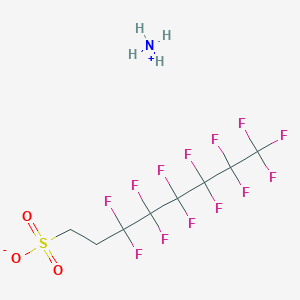

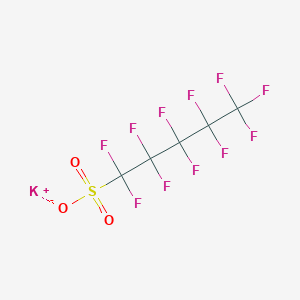

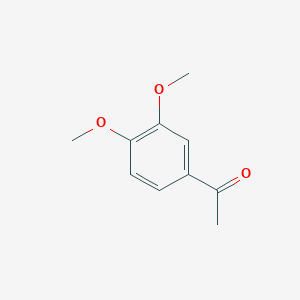

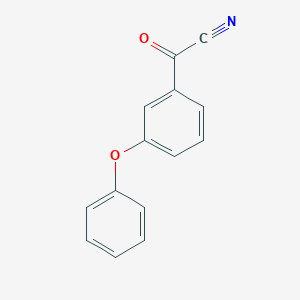

3-Phenoxybenzoyl cyanide is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a solid substance that is stored at room temperature .

Synthesis Analysis

The synthesis of 3-Phenoxybenzoyl cyanide involves the reaction of 3-phenoxybenzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N . The reaction is carried out at room temperature with vigorous stirring for 1 hour .Molecular Structure Analysis

The molecular structure of 3-Phenoxybenzoyl cyanide is represented by the formula C14H9NO2 .Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Physical And Chemical Properties Analysis

3-Phenoxybenzoyl cyanide is a solid substance that is stored at room temperature . It has a predicted melting point of 129.21°C and a predicted boiling point of 352.5°C at 760 mmHg . Its predicted density is 1.2 g/cm3 .科学研究应用

寡脱氧核苷酸合成: 3-甲氧基-4-苯氧基苯甲酰基(一种衍生物)可有效保护核苷的外环氨基,从而产生稳定的、耐酸的寡脱氧核苷酸,这对于固体支持合成至关重要 (Mishra & Misra, 1986).

苯甲酰化方法:苯甲腈被用作离子液体,作为在环境温度下对核苷酸和其他分子进行高效和选择性苯甲酰化的绿色温和替代品,突出了其在绿色化学应用中的作用 (Prasad et al., 2005).

氰化物检测:基于六苯基苯的受体 3 提供了一种在水性介质中检测氰化物离子的方法,作为集合复位记忆顺序逻辑电路。这展示了其在环境监测和安全中的作用 (Pramanik et al., 2014).

化学反应:相关化合物 3-氯-1,2-苯并异噻唑与各种亲核试剂反应,产生涉及噻唑环裂变的产物。这种理解对于合成化学应用至关重要 (Carrington et al., 1971).

人体暴露监测:开发了一种基于纳米抗体-碱性磷酸酶融合蛋白的直接竞争性荧光酶免疫分析法,用于检测尿液中的 3-苯氧基苯甲酸,这是监测人体暴露于某些化学物质的重要一步 (Huo et al., 2018).

生物医学应用:新型阴离子探针 3 可有效检测真实样品中的氰化物,在 Cu(2+) 离子存在下具有高选择性和可逆活性。这在实时氰化物监测的生物医学应用中具有潜力 (Bhardwaj & Singh, 2015).

安全和危害

Cyanide gas is highly toxic and volatile, and it is among the most typical toxic and harmful pollutants to human health and the environment found in industrial waste gas . In the military context, cyanide gas has been used as a systemic toxic agent . Exposure to cyanide gas can cause severe skin burns and eye damage, and may cause respiratory irritation .

未来方向

The research progress on materials capable of affecting cyanide gas adsorption and catalytic degradation is being discussed in depth . The advantages and disadvantages of various materials are being summarized, and suggestions are being provided for future research directions with respect to cyanide gas elimination materials .

属性

IUPAC Name |

3-phenoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJUQCDEOCYPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210770 | |

| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxybenzoyl cyanide | |

CAS RN |

61775-25-5 | |

| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。